
3-Bromo-9-methyl-6-(trimethylsilyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-9-methyl-6-(trimethylsilyl)-9H-carbazole is a synthetic organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine, methyl, and trimethylsilyl groups in this compound imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9-methyl-6-(trimethylsilyl)-9H-carbazole typically involves multi-step organic reactions. One common method includes:
Bromination: Introduction of the bromine atom at the 3-position of carbazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methylation: Introduction of the methyl group at the 9-position using methyl iodide or dimethyl sulfate in the presence of a base.
Trimethylsilylation: Introduction of the trimethylsilyl group at the 6-position using trimethylsilyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-9-methyl-6-(trimethylsilyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form carbazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
The major products formed from these reactions include various substituted carbazoles, biaryl compounds, and carbazole derivatives with different functional groups.
Applications De Recherche Scientifique
3-Bromo-9-methyl-6-(trimethylsilyl)-9H-carbazole has diverse applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design and development.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Chemical Biology: Employed in the study of biological systems and as a probe for biochemical assays.
Mécanisme D'action
The mechanism of action of 3-Bromo-9-methyl-6-(trimethylsilyl)-9H-carbazole depends on its application:
Organic Electronics: Functions as an electron donor or acceptor, facilitating charge transport in electronic devices.
Pharmaceuticals: Interacts with specific molecular targets such as enzymes or receptors, modulating their activity.
Materials Science: Contributes to the formation of stable and conductive materials through its unique structural properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-9-methyl-6-trifluoroacetylcarbazole: Similar structure but with a trifluoroacetyl group instead of a trimethylsilyl group.
9-Methyl-6-(trimethylsilyl)-9H-carbazole: Lacks the bromine atom at the 3-position.
3-Bromo-9H-carbazole: Lacks the methyl and trimethylsilyl groups.
Uniqueness
3-Bromo-9-methyl-6-(trimethylsilyl)-9H-carbazole is unique due to the combination of bromine, methyl, and trimethylsilyl groups, which impart distinct reactivity and properties. This makes it a valuable compound for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
220025-20-7 |
|---|---|
Formule moléculaire |
C16H18BrNSi |
Poids moléculaire |
332.31 g/mol |
Nom IUPAC |
(6-bromo-9-methylcarbazol-3-yl)-trimethylsilane |
InChI |
InChI=1S/C16H18BrNSi/c1-18-15-7-5-11(17)9-13(15)14-10-12(19(2,3)4)6-8-16(14)18/h5-10H,1-4H3 |
Clé InChI |
HNQKUWZJQHGSHF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)[Si](C)(C)C)C3=C1C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]-](/img/structure/B12582766.png)
![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12582767.png)
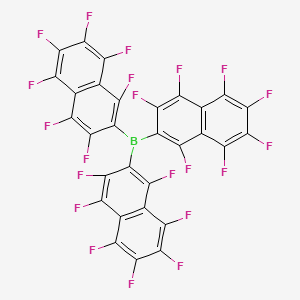
![4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine](/img/structure/B12582786.png)
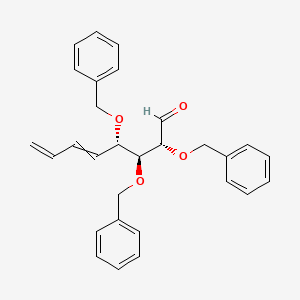
![4-Pentenal, 3,3-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12582805.png)
![1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene](/img/structure/B12582806.png)
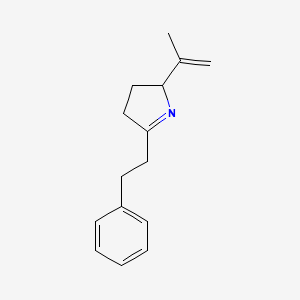
![1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]-](/img/structure/B12582815.png)

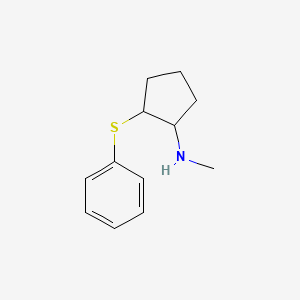
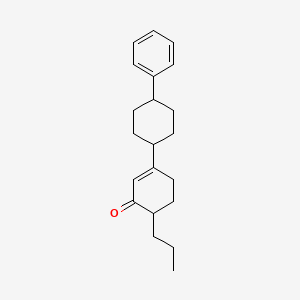
![Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-](/img/structure/B12582843.png)
